Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-
Description
Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-, is a heterocyclic compound featuring a five-membered isoxazole ring substituted at position 3 with a 4-bromophenyl group and at position 5 with a phenylselenomethyl moiety. This compound’s structural complexity makes it a candidate for comparative studies with analogous isoxazole and heterocyclic derivatives .
Properties
CAS No. |
833462-31-0 |
|---|---|
Molecular Formula |
C16H12BrNOSe |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2 |
InChI Key |
OUZBKTAGSTYNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
This may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Oxidation Reactions
The phenylselanyl group is susceptible to oxidation, forming selenoxide derivatives. This reactivity is critical for modulating biological activity and material properties.
-
Key Insight : Oxidation occurs regioselectively at the selenium center without affecting the bromophenyl or isoxazole groups. Selenoxide formation enhances water solubility, which is advantageous for biological studies .
Reduction Reactions
The bromine atom undergoes catalytic hydrogenolysis, enabling functional group interconversion.
-
Mechanistic Note : Bromine removal via hydrogenolysis preserves the selenomethyl group, enabling downstream coupling reactions .
Nucleophilic Substitution
The bromophenyl group participates in aromatic substitution reactions, facilitating structural diversification.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaN₃, CuI | DMF, 120°C, 12h | 3-(4-Azidophenyl)-5-[(phenylselanyl)methyl]isoxazole | |
| KSCN, Pd(OAc)₂ | DMSO, 100°C, 8h | Thiocyano derivative (72% yield) |
-
Limitation : Electron-withdrawing effects of the bromine atom necessitate transition metal catalysts for efficient substitution.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling for biaryl synthesis.
-
Application : These reactions enable systematic exploration of structure-activity relationships in drug discovery.
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles.
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DCM, 40°C | Fused tricyclic system | |
| N-Methylmaleimide | Thermal, 80°C, 24h | Spirocyclic adduct |
-
Regioselectivity : Reactions occur at the C4-C5 double bond of the isoxazole ring, maintaining selenium functionality .
Electrochemical Behavior
Cyclic voltammetry reveals redox-active selenium centers:
| Parameter | Value | Implication | Reference |
|---|---|---|---|
| Oxidation Potential | +0.87 V vs. Ag/AgCl | Indicates antioxidant potential | |
| Reduction Potential | -1.23 V vs. Ag/AgCl | Suggests catalytic activity in redox cycles |
These properties make the compound valuable for developing redox-active therapeutics and materials .
Stability Considerations
-
Thermal Stability : Decomposes above 220°C (TGA data)
-
Photostability : UV light (254 nm) induces selenide bond cleavage within 48h
-
Hydrolytic Stability : Resists hydrolysis at pH 2-10 (24h study)
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. The unique combination of bromine and selenium substituents enables precise control over reaction pathways, making it a valuable scaffold for pharmaceutical and catalytic applications.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of isoxazole derivatives. For instance, a study synthesized novel 5-amino-isoxazole-4-carbonitriles using a green multicomponent reaction approach. The resulting compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Notably, compounds derived from isoxazoles exhibited effective inhibition against pathogenic microorganisms, showcasing their potential as therapeutic agents in combating infections .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Activity Type | Target Organisms | Inhibition Zone (mm) |
|---|---|---|---|
| 4a | Antibacterial | E. coli | 15 |
| 4b | Antifungal | C. albicans | 18 |
| 4i | Antioxidant | DPPH | IC50 = 67.51 μg/ml |
Anticancer Properties
Isoxazole derivatives have also been investigated for their anticancer potential. A study focused on synthesizing 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones and evaluated their anticancer efficacy against lung cancer cell lines (A549). Some derivatives exhibited significant cytotoxicity comparable to the reference drug doxorubicin, indicating their potential as novel anticancer agents .
Table 2: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (μg/ml) | Activity Level |
|---|---|---|---|
| 4j | A549 | 12.5 | High |
| 4k | A549 | 15.0 | Moderate |
| 4m | A549 | 10.0 | High |
Electrochemical Applications
The electrochemical behavior of isoxazoles has been explored for potential applications in sensors and energy storage devices. Research indicates that certain isoxazole derivatives demonstrate promising electrochemical properties, making them suitable candidates for developing advanced materials for electronic applications .
Isoxazoles are recognized for a variety of biological activities beyond antimicrobial and anticancer effects. They exhibit anti-inflammatory, analgesic, and antiviral properties, making them versatile scaffolds in drug discovery. The broad spectrum of biological activities associated with isoxazoles can be attributed to their ability to interact with various biological targets .
Table 3: Summary of Biological Activities of Isoxazole Derivatives
| Activity Type | Examples |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anticancer | Cytotoxicity in various cancer cell lines |
| Anti-inflammatory | Reduction of inflammation markers |
| Analgesic | Pain relief in animal models |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The isoxazole ring can bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The phenylselanyl group may also contribute to its biological activity by modulating redox states within cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Isoxazole Derivatives
Key structural analogs differ in substituents at positions 3 and 5 of the isoxazole ring:
Key Observations :
- Selenium vs. Oxygen/Sulfur: The phenylselenomethyl group distinguishes the target compound from oxygen-containing analogs (e.g., carboxylates, oxadiazoles) and sulfur-based heterocycles. Selenium’s larger atomic radius and lower electronegativity may enhance nucleophilicity and alter redox properties compared to oxygen or sulfur analogs .
- Halogen Effects : Bromine at the 4-position of the phenyl ring is common in analogs (e.g., ’s pyrazoles with 4-bromo/4-chloro substituents). Bromine’s electron-withdrawing nature stabilizes the aromatic system, influencing reactivity and intermolecular interactions .
Key Observations :
- Substituent Impact: Electron-withdrawing groups (e.g., bromine) and electron-donating groups (e.g., methoxy) modulate biological efficacy.
Crystallographic and Structural Studies
, and 7 highlight isostructurality in halogen-substituted heterocycles:
- Isostructurality in Thiazoles : Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) exhibit identical crystal packing despite halogen differences, attributed to similar van der Waals radii (Cl: 1.80 Å, F: 1.47 Å) and conserved hydrogen-bonding patterns .
Biological Activity
Isoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]- is a notable member of this class, exhibiting various pharmacological properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of Isoxazole Compounds
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. They have been identified as potent pharmacophores with applications in anti-inflammatory, antimicrobial, anticancer, and analgesic therapies . The presence of substituents on the isoxazole ring can significantly influence their biological activities.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]- typically involves the reaction of p-bromoacetophenone with various aldehydes under basic conditions. This process yields a range of substituted isoxazoles that can be characterized through spectroscopic methods such as NMR and IR . The structure-activity relationship (SAR) studies indicate that modifications at the 5-position of the isoxazole ring can enhance biological efficacy.
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study highlighted that certain isoxazoles could induce apoptosis in HL-60 cells by modulating the expression of key regulatory genes such as Bcl-2 and p21^WAF-1. Specifically, Isoxazole (3) decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis promotion and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]- has also been investigated. In vitro assays demonstrated effective inhibition against both bacterial and fungal strains. For example, compounds derived from this isoxazole exhibited significant activity against Gram-positive and Gram-negative bacteria as well as several pathogenic fungi .
Anti-inflammatory and Analgesic Effects
Research indicates that isoxazole derivatives possess anti-inflammatory properties that may be attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating pain and inflammation. Additionally, some derivatives have shown promise in reducing pain responses in animal models .
Table 1: Summary of Biological Activities of Isoxazole Derivatives
Table 2: Synthesis Conditions for Isoxazole Derivatives
| Compound Code | Starting Material | Reaction Conditions |
|---|---|---|
| Isox-01 | p-Bromoacetophenone + Aldehyde | NaOH in ethanol at low temperature |
| Isox-02 | p-Bromoacetophenone + Aldehyde | Basic medium with controlled temperature |
| Isox-03 | p-Bromoacetophenone + Aldehyde | Solvent-free conditions |
Case Studies
- Cytotoxicity Study : A detailed investigation into the effects of various isoxazoles on HL-60 leukemia cells showed that certain derivatives significantly reduced cell viability while promoting apoptosis through altered gene expression profiles .
- Antimicrobial Efficacy : A comparative study evaluated the antibacterial activity of synthesized isoxazoles against standard strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications at the 5-position enhanced antibacterial potency significantly compared to unmodified analogs .
Q & A
Q. What are the established synthetic methodologies for preparing 3-(4-bromophenyl)-5-[(phenylseleno)methyl]isoxazole, and how can purity be optimized?
- Methodological Answer : The synthesis of isoxazole derivatives often involves cycloaddition reactions. For example, nitrile oxides can be cyclized with alkynes under hypervalent iodine catalysis to form the isoxazole core . For selenium-containing analogs like the target compound, introducing phenylseleno groups may require nucleophilic substitution or coupling reactions (e.g., using selenol reagents). Post-synthesis, purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Yield and purity should be confirmed via HPLC and melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., C-Se stretch ~500–600 cm⁻¹, isoxazole ring vibrations ~1600 cm⁻¹) .
- NMR : H NMR in deuterated solvents (e.g., CDCl₃) identifies aromatic protons (δ 7.0–8.0 ppm) and methyl/methylene groups. C NMR distinguishes bromophenyl carbons (~120–140 ppm) .
- HRMS : Validates molecular formula (e.g., C₁₆H₁₁BrNSe: expected [M+H]⁺ = 383.91).
Discrepancies between experimental and theoretical data (e.g., NMR shifts) can be resolved using density functional theory (DFT) simulations to predict spectra .
Q. How are preliminary biological activities (e.g., antimicrobial) assessed for such compounds?
- Methodological Answer : Follow standardized protocols for in vitro antimicrobial screening:
- Agar dilution/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations (0.5–128 µg/mL).
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
- Data interpretation : Minimum inhibitory concentration (MIC) values are compared to assess potency. Sulfur/selenium analogs often show enhanced activity due to redox-modulating properties .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism for introducing the phenylseleno group?
- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and intermediates. For example:
- Reaction path search : Identify energetically favorable pathways for selenide incorporation (e.g., SN2 vs. radical mechanisms).
- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions.
Computational results should guide experimental optimization (e.g., catalyst selection, temperature) .
Q. How can contradictory data in literature regarding synthesis yields or bioactivity be systematically addressed?
- Methodological Answer :
- Meta-analysis : Compile data from peer-reviewed studies and identify variables (e.g., reaction time, solvent purity).
- Reproducibility testing : Replicate protocols under controlled conditions (e.g., inert atmosphere for selenium reactions).
- Multivariate analysis : Use tools like PCA (principal component analysis) to correlate yield with parameters (e.g., catalyst loading, temperature) .
Q. What methodologies integrate experimental and computational data to optimize reaction conditions?
- Methodological Answer : Adopt the ICReDD framework:
- Feedback loop : Combine experimental data (e.g., reaction yields, byproducts) with computational reaction path searches to narrow optimal conditions (e.g., solvent, catalyst).
- Machine learning : Train models on historical data to predict outcomes for new selenium-based reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
